2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole
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Overview
Description
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole is a fluorinated organic compound with the molecular formula C12H4F12O2. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with heptafluoroisopropyl and pentafluoroethyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it an intriguing subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole typically involves the reaction of appropriate fluorinated precursors with a benzodioxole derivative. One common method includes the use of heptafluoroisopropyl iodide and pentafluoroethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like potassium carbonate, reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activities due to its fluorinated nature.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and specificity towards enzymes and receptors. Additionally, the compound’s lipophilicity allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Heptafluoroisopropyl-1,3-benzodioxole: Lacks the pentafluoroethyl group, resulting in different chemical and physical properties.
2-Pentafluoroethyl-1,3-benzodioxole: Lacks the heptafluoroisopropyl group, leading to variations in reactivity and applications.
1,3-Benzodioxole: The parent compound without any fluorinated substituents, exhibiting significantly different properties.
Uniqueness
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole stands out due to its dual fluorinated substituents, which impart unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific interactions with biological targets.
Properties
IUPAC Name |
2-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F12O2/c13-7(10(16,17)18,11(19,20)21)9(8(14,15)12(22,23)24)25-5-3-1-2-4-6(5)26-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGNRHSKADQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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